Mepivacaine

Description

A local anesthetic that is chemically related to bupivacaine but pharmacologically related to lidocaine. It is indicated for infiltration, nerve block, and epidural anesthesia. This compound is effective topically only in large doses and therefore should not be used by this route. (From AMA Drug Evaluations, 1994, p168)

This compound is an Amide Local Anesthetic. The physiologic effect of this compound is by means of Local Anesthesia.

This compound is an amide-type local anesthetic agent. At the injection site, this compound binds to specific voltage-gated sodium ion channels in neuronal cell membranes, which inhibits both sodium influx and membrane depolarization. This leads to a blockage of nerve impulse initiation and conduction and results in a reversible loss of sensation. Compared to other local anesthetics, this agent has a more rapid onset and moderate duration of action.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1960 and has 4 investigational indications.

A local anesthetic that is chemically related to BUPIVACAINE but pharmacologically related to LIDOCAINE. It is indicated for infiltration, nerve block, and epidural anesthesia. This compound is effective topically only in large doses and therefore should not be used by this route. (From AMA Drug Evaluations, 1994, p168)

See also: Phencyclidine (related); this compound Hydrochloride (active moiety of).

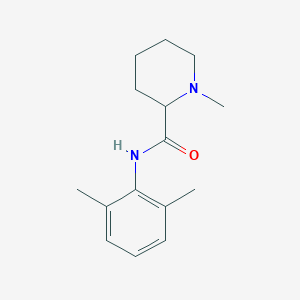

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWLQCZOYSRPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1722-62-9 (mono-hydrochloride) | |

| Record name | Mepivacaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023259 | |

| Record name | Mepivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mepivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.21e-01 g/L | |

| Record name | Mepivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mepivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

96-88-8 | |

| Record name | Mepivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepivacaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mepivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6E06QE59J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mepivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150.5 °C | |

| Record name | Mepivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mepivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mepivacaine's Mechanism of Action on Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepivacaine is a potent, amide-type local anesthetic widely employed in clinical practice for regional anesthesia and nerve blocks.[1] Its therapeutic effect, the transient and reversible blockade of nerve impulse propagation, is primarily achieved by targeting voltage-gated sodium channels (NaV).[1][2] These channels are critical membrane proteins responsible for the rapid influx of sodium ions that initiates and propagates action potentials in excitable cells, including neurons.[3] By inhibiting NaV channels, this compound effectively raises the threshold for electrical excitation, leading to a failure to transmit nociceptive signals and resulting in localized anesthesia.[1] This guide provides an in-depth examination of the molecular and biophysical mechanisms underpinning this compound's interaction with NaV channels.

The Modulated Receptor Hypothesis: A State-Dependent Blockade

The interaction between this compound and NaV channels is not static; rather, it is dynamically influenced by the conformational state of the channel. The "modulated receptor hypothesis" posits that local anesthetics exhibit different binding affinities for the resting, open, and inactivated states of the NaV channel.[2][4]

-

Resting State: In quiescent neurons, most NaV channels are in a closed, resting state, ready to be activated. This compound has a relatively low affinity for channels in this conformation.[3]

-

Open and Inactivated States: Upon neuronal depolarization, channels transition to a brief open state, allowing sodium influx, before rapidly entering a non-conducting inactivated state. This compound demonstrates a significantly higher affinity for both the open and, particularly, the inactivated states.[4]

This state-dependent affinity leads to a phenomenon known as use-dependent or phasic block .[3] In rapidly firing neurons, such as those transmitting pain signals, NaV channels spend more time in the open and inactivated states. This provides an increased opportunity for high-affinity binding, causing the anesthetic block to accumulate and become more profound with successive action potentials.[3][5] This characteristic is highly desirable, as it allows for the preferential targeting of hyperactive nerve fibers.[3]

Physicochemical Properties and Channel Access

This compound's effectiveness is intrinsically linked to its chemical structure. As an amine-containing local anesthetic, it exists in equilibrium between a lipid-soluble (lipophilic) uncharged tertiary amine form and a water-soluble charged (protonated) quaternary amine form. The proportion of each is determined by the drug's pKa and the surrounding pH. This duality is crucial for reaching the intracellular binding site on the NaV channel. Two primary pathways have been proposed:

-

Hydrophobic (Lipophilic) Pathway: The uncharged, lipophilic form of this compound can partition into the lipid bilayer of the neuronal membrane. From within the membrane, it is thought to gain access to the binding site through lateral fenestrations (openings) in the side of the channel protein, directly reaching the inner pore. This pathway is less dependent on the channel's activation state and is associated with the tonic block of resting channels.[3]

-

Hydrophilic Pathway: Alternatively, the uncharged base can cross the neuronal membrane into the cytoplasm. Within the slightly more acidic intracellular environment, it re-equilibrates and the charged, protonated form becomes predominant. This charged molecule can then enter the NaV channel's inner pore through the intracellular activation gate, which is only accessible when the channel is in the open state. This pathway is fundamental to the pronounced use-dependent block.[3]

Quantitative Analysis of this compound's Inhibitory Action

The potency of a local anesthetic is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to block 50% of the sodium current. This value varies depending on the NaV channel isoform, the channel state being targeted (tonic vs. use-dependent block), and the experimental conditions.

| Drug | Target | Block Type | IC50 (µM) | Reference |

| This compound | Na+ Channels (Peripheral Nerve) | Tonic Block | 149 | [6] |

| This compound | K+ Channels (Peripheral Nerve) | Tonic Block | 2305 | [6] |

| Lidocaine | Na+ Channels (Peripheral Nerve) | Tonic Block | 204 | [6] |

| Lidocaine | TTXr Na+ Channels (Inactivated) | Phasic Block | 60 | [7] |

| Bupivacaine | Na+ Channels (Peripheral Nerve) | Tonic Block | 27 | [6] |

| Bupivacaine | NaV1.5 (Cardiac) | Phasic Block | 4.51 | [8] |

| Table 1: Comparative IC50 values for this compound and other local anesthetics. TTXr = Tetrodotoxin-resistant. |

As shown in the table, this compound is a potent blocker of sodium channels, with a significantly lower affinity for potassium channels, contributing to its specificity.[6] Its potency for tonic block is comparable to that of lidocaine but less than that of more lipophilic agents like bupivacaine.[6]

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on key experimental techniques, primarily electrophysiology and molecular biology.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents across the membrane of a single cell, providing precise data on how this compound affects NaV channel function.

Objective: To determine the IC50 and state-dependence of NaV channel block by this compound.

Methodology:

-

Cell Preparation: A cell line expressing the NaV channel isoform of interest (e.g., HEK-293 cells transfected with NaV1.7 cDNA) or dissociated primary neurons (e.g., dorsal root ganglion neurons) are cultured on coverslips.[5]

-

Solution Preparation:

-

External Solution (Bath): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2), buffered to pH 7.4 with HEPES. K+ and Ca2+ channel blockers are often included to isolate the sodium current.

-

Internal Solution (Pipette): Contains a high concentration of a non-permeant cation (e.g., CsF or CsCl to block K+ channels) and is buffered to an intracellular pH (e.g., 7.2) with HEPES.

-

-

Recording: A glass micropipette with a ~1 µm tip, filled with the internal solution, is pressed against a cell. Suction is applied to form a high-resistance "gigaseal." A second pulse of suction ruptures the cell membrane, establishing the "whole-cell" configuration.

-

Voltage Protocol: A voltage-clamp amplifier controls the cell's membrane potential.

-

For Tonic Block: The cell is held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. A brief depolarizing pulse (e.g., to -10 mV) is applied to elicit a current. This is repeated at a low frequency (e.g., 0.1 Hz) before and after applying various concentrations of this compound to the external solution.[3]

-

For Use-Dependent Block: The cell is held at a more physiological resting potential (e.g., -80 mV). A train of depolarizing pulses at a higher frequency (e.g., 10 Hz) is applied. The progressive decrease in current amplitude during the train indicates use-dependent block.[7]

-

-

Data Analysis: The peak sodium current amplitude is measured before and after drug application. A concentration-response curve is generated to calculate the IC50 value.

Protocol: Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues within the NaV channel that constitute the this compound binding site.

Objective: To identify key residues involved in this compound binding by observing how mutations affect blocking potency.

Methodology:

-

Primer Design: Synthetic DNA primers are designed. These primers are complementary to the sequence of the NaV channel gene but contain a specific base pair mismatch that will code for a different amino acid at the desired location (e.g., mutating a key phenylalanine to an alanine).[9][10]

-

Mutagenesis PCR: A polymerase chain reaction (PCR) is performed using a plasmid containing the wild-type NaV channel cDNA as a template. The mutagenic primers are incorporated, creating new plasmids that contain the desired mutation.[10][11]

-

Template Removal: The original, non-mutated parent DNA template is digested using a methylation-sensitive restriction enzyme (e.g., DpnI), leaving only the mutated plasmids.[9]

-

Transformation & Amplification: The mutated plasmids are introduced into competent E. coli bacteria, which then replicate, amplifying the mutated plasmid DNA.

-

Expression: The mutated plasmid DNA is purified and then expressed in a suitable system, such as Xenopus oocytes or a mammalian cell line (e.g., HEK-293).[12]

-

Functional Analysis: Whole-cell patch-clamp electrophysiology (as described above) is performed on the cells expressing the mutant channels. A significant change in this compound's IC50 or a loss of use-dependency for a particular mutant indicates that the mutated residue is a critical part of the drug's binding site or is allosterically linked to it.[13]

Conclusion

The anesthetic action of this compound is a sophisticated process governed by the principles of state-dependent inhibition. Its ability to preferentially block voltage-gated sodium channels in their open and inactivated states makes it a highly effective agent for silencing hyperactive neurons involved in pain transmission. The mechanism involves the drug accessing an intracellular binding site, composed of key amino acid residues, via both hydrophobic and hydrophilic pathways. A quantitative understanding of its potency, derived from electrophysiological experiments, combined with molecular insights from mutagenesis studies, provides a comprehensive picture of its mechanism. This detailed knowledge is fundamental for the rational design of future local anesthetics with improved efficacy and safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Block of neuronal tetrodotoxin-resistant Na+ currents by stereoisomers of piperidine local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

- 10. Site-Directed Mutagenesis to Study the Structure–Function Relationships of Ion Channels | Springer Nature Experiments [experiments.springernature.com]

- 11. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]

- 12. How batrachotoxin modifies the sodium channel permeation pathway: computer modeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

Stereospecificity in Action: A Technical Guide to the Enantiomers of Mepivacaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepivacaine, a widely utilized local anesthetic of the amide class, is administered clinically as a racemic mixture of its two stereoisomers: R-(-)-mepivacaine and S-(+)-mepivacaine. While chemically similar, these enantiomers exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide elucidates the core distinctions between R-(-)-mepivacaine and S-(+)-mepivacaine, providing a comprehensive overview of their stereospecific properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms to inform future research and drug development endeavors in the field of local anesthesia.

Introduction

The principle of stereoselectivity is a cornerstone of modern pharmacology. In the context of local anesthetics, the spatial arrangement of atoms within a molecule can profoundly influence its interaction with biological targets, leading to variations in efficacy, toxicity, and metabolic fate. This compound, characterized by a chiral center, exists as two non-superimposable mirror images, the R-(-) and S-(+) enantiomers.[1] Understanding the distinct pharmacological profiles of these isomers is crucial for optimizing clinical outcomes and developing safer and more effective local anesthetic agents. This guide provides a detailed examination of the stereospecific differences between R-(-)-mepivacaine and S-(+)-mepivacaine, with a focus on their pharmacokinetics, pharmacodynamics, and toxicological profiles.

Pharmacokinetic Profile: A Tale of Two Enantiomers

Significant stereoselective differences are observed in the absorption, distribution, metabolism, and excretion of this compound enantiomers. These differences are primarily attributed to stereoselective plasma protein binding and metabolic pathways.

Plasma Protein Binding and Distribution

The extent of plasma protein binding significantly influences the free, pharmacologically active concentration of a drug. In the case of this compound, the enantiomers exhibit differential binding to plasma proteins, primarily alpha-1-acid glycoprotein.[2]

-

R-(-)-mepivacaine demonstrates a larger unbound fraction in plasma compared to its S-(+)-counterpart.[3] This higher concentration of free R-(-)-mepivacaine can contribute to a more rapid onset of action but also potentially a higher risk of systemic toxicity.

-

S-(+)-mepivacaine exhibits greater plasma protein binding , resulting in a smaller volume of distribution and a lower unbound fraction.[3][4]

These differences in protein binding directly impact the pharmacokinetic parameters summarized in the table below.

Metabolism and Clearance

The liver is the primary site of this compound metabolism, primarily through N-demethylation, hydroxylation, and glucuronidation.[5][6] The metabolic pathways exhibit stereoselectivity, leading to different clearance rates for the two enantiomers.

-

R-(-)-mepivacaine has a larger total plasma clearance and a shorter terminal half-life compared to S-(+)-mepivacaine.[3] This suggests a more rapid elimination from the body.

-

S-(+)-mepivacaine is cleared more slowly from the plasma, resulting in a longer half-life and a larger area under the plasma concentration-time curve (AUC).[4]

Table 1: Comparative Pharmacokinetic Parameters of R-(-)-mepivacaine and S-(+)-mepivacaine in Humans

| Pharmacokinetic Parameter | R-(-)-mepivacaine | S-(+)-mepivacaine | Key Observations | Reference(s) |

| Unbound Fraction in Plasma | 35.6% ± 4.5% | 25.1% ± 4.6% | R-(-)-mepivacaine has a significantly larger unbound fraction. | [3] |

| Total Plasma Clearance (CL) | 0.79 ± 0.12 L/min | 0.35 ± 0.06 L/min | R-(-)-mepivacaine is cleared from plasma more than twice as fast. | [3] |

| Volume of Distribution at Steady State (Vss) | 103 ± 14 L | 57 ± 7 L | The larger Vss for R-(-)-mepivacaine reflects its lower protein binding. | [3] |

| Terminal Half-life (t1/2) | 113 ± 17 min | 123 ± 20 min | S-(+)-mepivacaine has a slightly longer elimination half-life. | [3] |

| Mean Residence Time (MRT) | 131 ± 15 min | 165 ± 24 min | The longer MRT for S-(+)-mepivacaine indicates its slower elimination. | [3] |

| Maximal Plasma Concentration (Cmax) after Racemic Mixture Administration | 1.54 ± 0.34 µg/mL | 2.34 ± 0.51 µg/mL | The Cmax of the S-(-) isomer was higher. | [4] |

Pharmacodynamic Differences: Interaction with the Molecular Target

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in neuronal cell membranes, which prevents the generation and propagation of action potentials.[5][7][8][9] While both enantiomers of this compound exhibit this activity, subtle stereospecific interactions with the sodium channel can influence their potency and duration of action.

Sodium Channel Blockade

This compound binds to a specific receptor site on the alpha subunit of the voltage-gated sodium channel, stabilizing the channel in its inactivated state and thereby preventing sodium influx.[10] Some studies suggest that the R-(+) enantiomers of local anesthetics are generally more potent in blocking sodium channels than the S-(-) enantiomers.[4] However, for this compound, the in-vitro nerve-blocking effects of the two isomers have been found to be similar.[11]

Vasoconstrictive Properties

Unlike many other local anesthetics that cause vasodilation, this compound can exhibit vasoconstrictive properties at clinical concentrations.[12] This effect is thought to be mediated by an increase in intracellular calcium concentration in vascular smooth muscle cells. The vasoconstriction induced by this compound is attenuated by the endothelial nitric oxide-cyclic guanosine monophosphate pathway.[12] While direct comparative studies on the vasoconstrictive potency of the individual enantiomers are limited, differences in their interaction with calcium channels or signaling pathways could contribute to stereospecific vascular effects.

Toxicological Profile: A Key Differentiator

The stereoselective differences in pharmacokinetics and pharmacodynamics translate into distinct toxicological profiles for the R-(-) and S-(+) enantiomers of this compound. Systemic toxicity from local anesthetics primarily affects the central nervous system (CNS) and the cardiovascular system.[13][14][15][16][17]

Central Nervous System (CNS) Toxicity

After slow intravenous injections or subcutaneous injections, the S-(+)-isomer of this compound has been shown to be less toxic than the R-(-)-isomer.[11] This difference may be partly explained by a greater uptake of S-(+)-mepivacaine by the lungs, reducing the concentration of the drug that reaches the brain.[11]

Cardiotoxicity

While this compound is generally considered to have a lower cardiotoxic potential than more lipophilic agents like bupivacaine, stereoselective differences in cardiotoxicity have been observed for other local anesthetics, with the R-(+) enantiomer often being more cardiotoxic.[14] For this compound, after rapid intravenous injections, no significant difference in toxicity between the two enantiomers was observed.[11]

Table 2: Summary of Stereospecific Toxicological Differences

| Toxicity Profile | R-(-)-mepivacaine | S-(+)-mepivacaine | Key Observations | Reference(s) |

| Toxicity after slow IV or subcutaneous injection | More toxic | Less toxic | S-(+)-mepivacaine shows a better safety profile with slower administration routes. | [11] |

| Toxicity after rapid IV injection | No significant difference | No significant difference | The route of administration influences the observed stereoselective toxicity. | [11] |

Experimental Protocols

The following sections outline the general methodologies employed in the studies cited in this guide. For detailed, step-by-step protocols, readers are encouraged to consult the original research articles.

Stereoselective HPLC Analysis of this compound Enantiomers in Plasma

This method is used to quantify the plasma concentrations of R-(-)- and S-(+)-mepivacaine.

-

Sample Preparation: Plasma samples are subjected to liquid-liquid extraction using an organic solvent (e.g., diethyl ether). The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.

-

Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., alpha 1-acid glycoprotein column).

-

Detection: The separated enantiomers are detected using an ultraviolet (UV) detector at a specific wavelength (e.g., 210 nm).

-

Quantification: The concentration of each enantiomer is determined by comparing its peak area to a standard curve generated with known concentrations of the pure enantiomers.

Determination of Unbound Fraction by Equilibrium Dialysis

This technique is used to measure the extent of plasma protein binding.

-

Apparatus Setup: A dialysis cell is divided into two chambers by a semipermeable membrane that allows the passage of small molecules (like this compound) but not large proteins.

-

Sample Loading: One chamber is filled with a plasma sample containing the this compound enantiomers, and the other chamber is filled with a protein-free buffer solution.

-

Equilibration: The dialysis cell is incubated at a physiological temperature (e.g., 37°C) with gentle agitation until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

-

Analysis: The concentration of each this compound enantiomer in both the plasma and buffer chambers is determined using a validated analytical method, such as stereoselective HPLC.

-

Calculation: The unbound fraction is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber at equilibrium.

In Vivo Assessment of Local Anesthetic Efficacy (Sciatic Nerve Block Model)

This animal model is used to evaluate the onset, duration, and potency of the local anesthetic effects of the this compound enantiomers.

-

Animal Preparation: An appropriate animal model (e.g., rats) is anesthetized.

-

Nerve Block Procedure: A solution of the this compound enantiomer (or racemic mixture) is injected in close proximity to the sciatic nerve.

-

Assessment of Sensory Blockade: The response to a noxious stimulus (e.g., pinprick or thermal stimulus) in the dermatome supplied by the sciatic nerve is assessed at regular intervals. The absence of a withdrawal reflex indicates a successful sensory block.

-

Assessment of Motor Blockade: Motor function is evaluated by observing the animal's ability to perform specific movements (e.g., toe spreading) or by measuring muscle strength.

-

Data Analysis: The onset time (time to complete blockade) and duration of the sensory and motor blocks are recorded and compared between the different enantiomeric formulations.

Conclusion

The enantiomers of this compound, R-(-)-mepivacaine and S-(+)-mepivacaine, exhibit clinically significant stereospecific differences in their pharmacokinetic and toxicological profiles. S-(+)-mepivacaine is characterized by greater plasma protein binding, a smaller volume of distribution, and slower clearance, leading to a longer duration of action and lower systemic toxicity, particularly with slower administration routes. In contrast, R-(-)-mepivacaine has a larger unbound fraction and is cleared more rapidly. While their in-vitro nerve-blocking potencies appear similar, the differences in their in-vivo disposition have important implications for their clinical use. A thorough understanding of these stereospecific properties is paramount for the rational design of future local anesthetic drugs with improved therapeutic indices. Further research focusing on the specific interactions of each enantiomer with various ion channels and signaling pathways will continue to refine our knowledge and guide the development of safer and more effective pain management strategies.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. researchgate.net [researchgate.net]

- 3. High-performance liquid chromatographic assay of this compound enantiomers in human plasma in the nanogram per milliliter range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective inhibition of neuronal sodium channels by local anesthetics. Evidence for two sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Is comparative cardiotoxicity of S(-) and R(+) bupivacaine related to enantiomer-selective inhibition of L-type Ca(2+) channels? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanical and electrophysiological effects of this compound on direct myocardial depression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Lipid emulsion pretreatment has different effects on this compound and bupivacaine cardiac toxicity in an isolated rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Block of neuronal tetrodotoxin-resistant Na+ currents by stereoisomers of piperidine local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound-induced contraction is attenuated by endothelial nitric oxide release in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cardiovascular effect of dental anesthesia with articaine (40 mg with epinefrine 0,5 mg % and 40 mg with epinefrine 1 mg%) versus this compound (30 mg and 20 mg with epinefrine 1 mg%) in medically compromised cardiac patients: a cross-over, randomized, single blinded study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iosrjournals.org [iosrjournals.org]

In-Vitro Effects of Mepivacaine on Neuronal Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro effects of mepivacaine on neuronal cell cultures. This compound, an intermediate-acting amide local anesthetic, is widely used in clinical practice. Understanding its potential neurotoxic effects at the cellular level is crucial for ensuring patient safety and for the development of safer neuraxial anesthesia techniques. This document summarizes key quantitative data on this compound's impact on neuronal cell viability, apoptosis, and neurite integrity. Detailed experimental protocols for assessing these parameters are provided, along with visualizations of the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating local anesthetic neurotoxicity and for professionals involved in the development of novel therapeutic agents.

Quantitative Data Summary

The neurotoxic potential of this compound has been evaluated in various in-vitro models, with outcomes measured by cell viability, apoptosis induction, and effects on neuronal morphology. The following tables summarize the key quantitative findings from multiple studies.

Table 1: this compound's Effect on Neuronal Cell Viability and Apoptosis

| Cell Line | Assay | Concentration | Exposure Time | Observation | Reference |

| SH-SY5Y (Human Neuroblastoma) | MTT Assay | LD50 | 24 hours | Prilocaine = this compound = Ropivacaine | [1] |

| SH-SY5Y (Human Neuroblastoma) | Annexin V/7-AAD | Various | 24 hours | Concentration-dependent increase in early and late apoptosis/necrosis. | [1] |

Table 2: Comparative Neurotoxicity of this compound and Other Local Anesthetics

| Neuronal Model | Assay | Local Anesthetic | IC50 / Median Concentration | Observation | Reference |

| Chick Embryo Dorsal Root Ganglion Neurons | Growth Cone Collapse | This compound | 10-1.6 M | This compound was less potent in inducing growth cone collapse compared to lidocaine, bupivacaine, and ropivacaine.[2] | [2] |

| Lymnaea stagnalis Cultured Neurons | Morphological Changes | This compound | 5 x 10-4 M | This compound and procaine showed the least neurotoxicity.[3][4] | [3][4] |

| Lymnaea stagnalis Cultured Neurons | Morphological Changes | Lidocaine | 1 x 10-4 M | Lidocaine was more toxic than this compound.[3][4] | [3][4] |

| Lymnaea stagnalis Cultured Neurons | Morphological Changes | Bupivacaine | 2 x 10-4 M | Bupivacaine was more toxic than this compound.[3][4] | [3][4] |

| Lymnaea stagnalis Cultured Neurons | Morphological Changes | Ropivacaine | 2 x 10-4 M | Ropivacaine was more toxic than this compound.[3][4] | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the in-vitro effects of this compound on neuronal cell cultures.

Neuronal Cell Culture

Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are commonly used. For primary cultures, dorsal root ganglia (DRG) from chick embryos or hippocampal neurons from embryonic rats are frequently utilized.[2][5]

-

Coating of Culture Vessels: Culture plates or coverslips are coated with substrates like poly-L-ornithine or poly-D-lysine followed by laminin to promote neuronal adhesion and growth.

-

Cell Seeding: Neurons are seeded at an appropriate density (e.g., 5,000-10,000 cells/well in a 96-well plate for viability assays).

-

Culture Medium: A suitable neurobasal medium supplemented with factors like B27, GlutaMAX, and nerve growth factor (NGF) is used.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

-

Cell Plating: Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

-

This compound Treatment: Expose cells to a range of this compound concentrations for a defined period (e.g., 24 hours). Include untreated controls.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Assessment of Apoptosis (Annexin V/7-AAD Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat neuronal cells with this compound in a multi-well plate.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and 7-amino-actinomycin D (7-AAD). Incubate in the dark at room temperature. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while 7-AAD is a fluorescent DNA intercalator that is excluded by viable cells.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and 7-AAD-negative.

-

Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

-

Growth Cone Collapse Assay

This assay quantitatively assesses the neurotoxic effect of substances on the morphology of developing neurons.[2][5]

-

Neuronal Culture: Culture primary neurons (e.g., chick DRG neurons) on coated coverslips until they develop prominent growth cones.

-

This compound Exposure: Treat the neurons with different concentrations of this compound for a short duration (e.g., 15-60 minutes).

-

Fixation and Staining: Fix the cells with paraformaldehyde and stain with a fluorescent marker for F-actin (e.g., phalloidin) to visualize the growth cone structure.

-

Microscopy and Analysis: Observe the growth cones under a fluorescence microscope. A collapsed growth cone is identified by the loss of lamellipodia and filopodia, resulting in a rounded or retracted appearance. The percentage of collapsed growth cones is quantified for each treatment group.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Fluorescent calcium indicators like Fura-2 are used to measure changes in intracellular calcium concentrations.

-

Cell Loading: Incubate neuronal cells with a cell-permeant form of the calcium indicator (e.g., Fura-2 AM). The ester groups are cleaved by intracellular esterases, trapping the indicator inside the cells.

-

This compound Application: Mount the coverslip with the loaded cells onto a perfusion chamber on a fluorescence microscope. Perfuse the cells with a buffer containing this compound.

-

Fluorescence Imaging: Excite the Fura-2 at two different wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Lipophilic cationic fluorescent dyes like JC-1 or Rhodamine 123 are used to assess the mitochondrial membrane potential.

-

Cell Staining: Incubate neuronal cells with the fluorescent dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low potential, JC-1 remains as monomers and fluoresces green.

-

This compound Treatment: Expose the stained cells to this compound.

-

Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

-

Data Analysis: A decrease in the red/green fluorescence ratio indicates depolarization of the mitochondrial membrane, a hallmark of early apoptosis.

Signaling Pathways and Mechanisms of Action

The neurotoxicity of local anesthetics, including this compound, is thought to be mediated by several intracellular signaling pathways. While the precise mechanisms for this compound are still under full investigation, studies on various local anesthetics point towards the involvement of mitochondrial dysfunction, oxidative stress, and the activation of apoptotic cascades.[6]

Intrinsic Apoptosis Pathway

Local anesthetics can induce apoptosis through the mitochondrial-mediated intrinsic pathway. This involves the depolarization of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, ultimately leading to programmed cell death.

Caption: this compound-induced intrinsic apoptosis pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway. Inhibition of this pathway by local anesthetics can lead to a decrease in cell survival and an increase in apoptosis.

Caption: Inhibition of the PI3K/Akt survival pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family of kinases, including p38 MAPK, JNK, and ERK, are involved in regulating cellular processes like proliferation, differentiation, and apoptosis. The activation of pro-apoptotic MAPKs (p38 and JNK) by local anesthetics can contribute to neuronal cell death.

Caption: Modulation of MAPK signaling pathways by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the in-vitro effects of this compound on neuronal cell cultures.

Caption: General workflow for in-vitro neurotoxicity studies of this compound.

Conclusion

The in-vitro data indicate that this compound exhibits a concentration-dependent neurotoxic effect on neuronal cell cultures, leading to decreased cell viability, induction of apoptosis, and alterations in neuronal morphology. Compared to other local anesthetics, this compound generally demonstrates a lower neurotoxic potential than more lipid-soluble agents like bupivacaine. The underlying mechanisms likely involve the disruption of mitochondrial function and the modulation of key signaling pathways such as the intrinsic apoptosis pathway, PI3K/Akt, and MAPK pathways. The experimental protocols and data presented in this guide provide a solid foundation for further research into the neurotoxic profile of this compound and the development of strategies to mitigate potential neuronal damage in clinical settings.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, this compound, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Procaine and this compound have less toxicity in vitro than other clinically used local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neurotrophic factors can partially reverse morphological changes induced by this compound and bupivacaine in developing sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the History and Original Synthesis of Mepivacaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, original synthesis, and core physicochemical and pharmacological properties of mepivacaine, an amide-type local anesthetic. Developed as a safer alternative to existing local anesthetics, this compound quickly established itself as a valuable agent in clinical practice. This document details the original synthetic pathway, presents key quantitative data in a structured format, and outlines the fundamental mechanism of action. The information is intended to serve as a foundational resource for researchers and professionals involved in the development and study of local anesthetics.

Introduction and Historical Context

The quest for safer and more effective local anesthetics has been a continuous endeavor in medicinal chemistry. Following the introduction of lidocaine, the first amide-type local anesthetic, researchers sought to develop analogues with improved clinical profiles. This compound emerged from this pursuit, offering a unique combination of rapid onset and intermediate duration of action.

This compound, chemically known as (RS)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide, was first synthesized in 1956 by Bo Thuresson af Ekenstam and his colleagues at the Swedish pharmaceutical company Bofors Nobelkrut.[1] It became available in the United States in the 1960s and has since been widely used in both medical and dental procedures.[1] this compound's development was a significant step in the evolution of local anesthetics, providing clinicians with an alternative to lidocaine with a slightly different pharmacological profile, including a less pronounced vasodilatory effect.[2]

Physicochemical Properties

This compound is typically used as its hydrochloride salt to enhance its solubility and stability in aqueous solutions for injection.[3] The key physicochemical properties of this compound and its hydrochloride salt are summarized in the table below.

| Property | This compound Base | This compound Hydrochloride | Source(s) |

| Molecular Formula | C₁₅H₂₂N₂O | C₁₅H₂₃ClN₂O | [3][4] |

| Molecular Weight | 246.35 g/mol | 282.81 g/mol | [3][4] |

| Appearance | White, crystalline, odorless powder | White or buff-colored crystalline solid | [5] |

| Melting Point | Not specified | Not specified | |

| pKa | 7.6 - 7.8 | Not applicable | |

| Solubility | Slightly soluble in water | Freely soluble in water | [5] |

| pH of Solution | Not applicable | 4.5 to 6.8 | [6] |

Original Synthesis of this compound

The original synthesis of this compound, as described in the patent literature by its inventors, involves a multi-step process. The core of this synthesis is the formation of an amide bond between 2,6-dimethylaniline (2,6-xylidine) and a derivative of N-methylpipecolic acid.[7]

Synthetic Pathway Overview

The following diagram illustrates the logical workflow of the original synthetic approach.

Detailed Experimental Protocol

The following protocol is an interpretation of the procedures outlined in the original patent literature and represents the likely steps for the synthesis of this compound.[7]

Step 1: Synthesis of Malonic Acid Mono-2,6-xylidide

-

Heat 121 parts by weight of 2,6-xylidine with 400 parts of diethyl malonate at 160°C for 1 hour.

-

Allow the ethanol formed during the reaction to distill off.

-

Cool the reaction mixture to 80°C and add 500 parts of alcohol.

-

After cooling, the di-xylidide by-product is removed by suction filtration.

-

Pour the alcoholic solution containing the malonic ester mono-xylidide into 2,000 parts of water.

-

The mono-xylidide precipitates and is collected by filtration, washed with water, and recrystallized from diluted alcohol.

Step 2: Nitrosation

-

Dissolve the dried mono-xylidide from Step 1 in a suitable solvent.

-

Treat the solution with a nitrosating agent (e.g., nitrous acid) to form the nitroso malonic acid compound.

Step 3: Reduction

-

Reduce the nitroso malonic acid compound from Step 2 to form the corresponding amino-malonic ester arylamide. This can be achieved using a suitable reducing agent.

Step 4: Cyclization and Decarboxylation

-

React the amino-malonic ester arylamide from Step 3 with a polymethylene dihalogenide (e.g., 1,4-dibromobutane for the piperidine ring).

-

Treat the resulting amino, bromo-alkyl malonic ester arylamide with a mineral acid to effect decarboxylation and ring closure, forming the piperidine-2-carboxylic acid-2,6-xylidide (pipecolyl xylidide).

Step 5: N-Alkylation

-

Heat the pipecolyl xylidide obtained in Step 4 with a methylating agent (e.g., dimethyl sulfate) on a water bath for several hours.

-

Dissolve the reaction mixture in water and treat with activated carbon at a pH of 5.5.

-

Precipitate the this compound base from the aqueous solution by adding sodium hydroxide.

-

Collect the crystalline product by filtration and wash with water.

-

The resulting N-methyl-pipecolyl-2,6-xylidide is this compound base, which can be further reacted with hydrochloric acid to form the hydrochloride salt.

Mechanism of Action

This compound, like other local anesthetics of the amide class, exerts its therapeutic effect by blocking nerve impulse conduction.[8] The primary molecular target is the voltage-gated sodium channel in the neuronal cell membrane.[9]

Signaling Pathway

The mechanism of action can be visualized as a signaling pathway that disrupts the normal process of nerve impulse transmission.

By binding to the intracellular portion of the voltage-gated sodium channels, this compound stabilizes the channels in their inactive state.[10] This prevents the influx of sodium ions that is necessary for the depolarization of the neuronal membrane and the propagation of the action potential.[8][9] The result is a reversible blockade of nerve conduction and a localized loss of sensation.

Pharmacological Profile

The pharmacological properties of this compound determine its clinical utility. Key parameters related to its potency and toxicity are summarized below.

| Parameter | Value | Source(s) |

| Onset of Action | 3 to 20 minutes (route dependent) | [10] |

| Duration of Action | 2 to 2.5 hours (route dependent) | [10] |

| Protein Binding | 60% to 85% | |

| Metabolism | Primarily hepatic (N-demethylation, hydroxylation) | [10] |

| Elimination Half-life | 1.9 to 3.2 hours (adults) | [10] |

| Toxicity (LD₅₀, mice, IV) | 33 mg/kg (3% solution) | [5] |

| Toxicity (LD₅₀, mice, SC) | 258 mg/kg (3% solution) | [5] |

| Relative Neurotoxicity | Lower than lidocaine, bupivacaine, and tetracaine | [11] |

This compound has a similar anesthetic potency to lidocaine.[2] However, its milder vasodilating properties can result in a longer duration of action when used without a vasoconstrictor.[2]

Conclusion

This compound represents a significant milestone in the development of local anesthetics. Its original synthesis by af Ekenstam and colleagues provided a valuable therapeutic agent that continues to be widely used in clinical practice. This technical guide has provided a detailed overview of the historical context, the original synthetic pathway, and the core physicochemical and pharmacological properties of this compound. This information serves as a robust resource for researchers and professionals in the field of drug development and anesthetic science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Efficacy and safety of this compound compared with lidocaine in local anaesthesia in dentistry: a meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Hydrochloride | C15H23ClN2O | CID 66070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. publications.ashp.org [publications.ashp.org]

- 7. US2955111A - Synthesis of n-alkyl-piperidine and n-alkyl-pyrrolidine-alpha-carboxylic acid amides - Google Patents [patents.google.com]

- 8. This compound: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. This compound (Professional Patient Advice) - Drugs.com [drugs.com]

- 11. researchgate.net [researchgate.net]

Mepivacaine's Effects on Intracellular Calcium Concentration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepivacaine, an amide-type local anesthetic, exerts its primary pharmacological effect by blocking voltage-gated sodium channels, thereby inhibiting nerve impulse conduction. However, its influence extends beyond sodium channel modulation, significantly impacting intracellular calcium ([Ca²⁺]i) homeostasis. This alteration of [Ca²⁺]i is a key factor in both its therapeutic effects, such as vasoconstriction which prolongs its anesthetic action, and its potential side effects. This technical guide provides an in-depth analysis of the mechanisms by which this compound alters intracellular calcium concentrations, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanisms of this compound-Induced [Ca²⁺]i Elevation

This compound elevates intracellular calcium primarily through two synergistic mechanisms: promoting calcium influx from the extracellular space and inducing calcium release from intracellular stores. The contribution of each mechanism can vary depending on the cell type and experimental conditions.

Calcium Influx from the Extracellular Space

The predominant mechanism for this compound-induced increase in [Ca²⁺]i is the influx of calcium from the extracellular environment. This is primarily mediated by the activation of Voltage-Operated Calcium Channels (VOCCs).

Caption: this compound-induced activation of VOCCs leading to calcium influx.

Calcium Release from Intracellular Stores

This compound also triggers the release of calcium from the sarcoplasmic/endoplasmic reticulum, albeit to a lesser extent than calcium influx. This process is primarily mediated by the activation of Inositol 1,4,5-trisphosphate (IP₃) receptors.

Caption: this compound-induced calcium release from the SR via IP₃ receptors.

Quantitative Data on this compound's Effects on [Ca²⁺]i

The following tables summarize the quantitative data from key studies on the effects of this compound on intracellular calcium concentration in rat aortic smooth muscle.

Table 1: Dose-Dependent Effect of this compound on Intracellular Calcium Concentration in Rat Aorta

| This compound Concentration (M) | % of Maximum [Ca²⁺]i Evoked by 60 mM KCl (Mean ± SD) |

| 3 x 10⁻⁵ | Baseline |

| 1 x 10⁻⁴ | Increased |

| 3 x 10⁻⁴ | Significantly Increased (P < 0.001 vs 3 x 10⁻⁵ M) |

| 1 x 10⁻³ | Peak Increase (P < 0.001 vs 3 x 10⁻⁵ M) |

| 3 x 10⁻³ | Sustained Increase (P < 0.001 vs 3 x 10⁻⁵ M) |

Data derived from studies on isolated rat aorta without endothelium. The ratio of F340 to F380 from fura-2 loaded aortic strips was used as a measure of [Ca²⁺]i.[1][2]

Table 2: Effect of Inhibitors on this compound-Induced [Ca²⁺]i Increase in Rat Aorta

| Inhibitor | Concentration (M) | This compound Concentration (M) | % Inhibition of this compound-Induced [Ca²⁺]i Increase |

| Nifedipine (VOCC inhibitor) | 10⁻⁸, 10⁻⁷ | 3 x 10⁻⁴ to 3 x 10⁻³ | Attenuated (P < 0.01 vs control) |

| Verapamil (VOCC inhibitor) | 10⁻⁷, 10⁻⁶ | 3 x 10⁻⁴ to 3 x 10⁻³ | Attenuated (P < 0.01 vs control) |

| 2-APB (IP₃ receptor blocker) | 10⁻⁵, 5 x 10⁻⁵ | 3 x 10⁻⁴ to 3 x 10⁻³ | Attenuated (P < 0.001 vs control) |

| Gadolinium (Gd³⁺) (SOCC blocker) | 10⁻⁶, 5 x 10⁻⁶ | 3 x 10⁻⁴ to 3 x 10⁻³ | No significant effect |

| Low Extracellular Ca²⁺ (1 mM) | - | 10⁻³ and 3 x 10⁻³ | Attenuated (P < 0.001 vs control) |

| Calcium-free Solution | - | 3 x 10⁻⁴ to 3 x 10⁻³ | Strongly inhibited (P < 0.001 vs control) |

This table summarizes the inhibitory effects of various channel blockers on the this compound-induced increase in intracellular calcium.[1][2]

This compound's Effects on [Ca²⁺]i in Neuronal Cells

In neuronal cells, this compound has been shown to inhibit depolarization-evoked calcium transients. This effect is thought to contribute to its anesthetic and potential neurotoxic properties.

Table 3: Inhibitory Effect of this compound on KCl- and Carbachol-Evoked [Ca²⁺]i Transients in SH-SY5Y Neuroblastoma Cells

| Local Anesthetic | IC₅₀ for KCl-evoked [Ca²⁺]i transient inhibition (mM) | IC₅₀ for Carbachol-evoked [Ca²⁺]i transient inhibition (mM) |

| This compound | > 2.3 | ~1.5 |

| Lidocaine | ~2.3 | ~1.2 |

| Ropivacaine | ~1.0 | ~0.5 |

| Bupivacaine | ~0.5 | ~0.2 |

This data indicates that this compound is less potent in inhibiting evoked calcium transients in neuronal cells compared to other local anesthetics like bupivacaine.[3]

The mechanisms in neurons are complex and may involve:

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): Similar to its action in smooth muscle, this compound can directly inhibit neuronal VGCCs.

-

Modulation of Ryanodine Receptors (RyRs): While direct evidence for this compound is limited, other local anesthetics have been shown to modulate RyR-mediated calcium release from the endoplasmic reticulum in neurons.

-

Interaction with TRP Channels: Local anesthetics can activate and sensitize Transient Receptor Potential (TRP) channels, such as TRPV1 and TRPA1, which are permeable to calcium and expressed in sensory neurons. This could contribute to both the analgesic and, at higher concentrations, neurotoxic effects.

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM in Aortic Smooth Muscle

This protocol outlines the methodology used in the key cited studies to measure [Ca²⁺]i changes in response to this compound in rat aortic smooth muscle.

References

A Technical Guide to the Long-Term Effects of Mepivacaine Exposure on Neural Tissue

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mepivacaine is an intermediate-acting amide local anesthetic widely utilized for regional anesthesia and nerve blocks.[1] While generally considered safe, concerns regarding the potential for local anesthetic-induced neurotoxicity persist, particularly with prolonged or high-concentration exposure. This technical guide provides an in-depth analysis of the long-term effects of this compound on neural tissue, synthesizing findings from key in vitro and in vivo studies. It details the cellular and molecular mechanisms of neurotoxicity, presents comparative quantitative data, outlines common experimental protocols, and visualizes the critical signaling pathways involved. The evidence indicates that this compound can induce neural cell death through apoptosis and necrosis, driven primarily by mitochondrial dysfunction, oxidative stress, and the modulation of crucial cell survival and death signaling pathways.

Mechanisms of this compound-Induced Neurotoxicity

The neurotoxic effects of this compound, like other local anesthetics, are dose- and time-dependent.[2][3] The primary mechanisms involve the disruption of fundamental cellular processes, leading to morphological changes, functional impairment, and ultimately, cell death.

Induction of Apoptosis and Necrosis

Exposure to clinically relevant concentrations of this compound can trigger programmed cell death, or apoptosis, in neuronal cells.[4] Studies on neuroblastoma cell lines demonstrate that at lower concentrations, this compound induces early apoptotic events, while higher concentrations tend to cause late apoptosis and necrosis.[4] This process is mediated by the activation of the intrinsic caspase pathway.[2][5] Key executioner enzymes, caspase-3 and caspase-7, are activated upon this compound exposure, playing a critical role in the apoptotic cascade.[5] Morphological studies confirm these findings, showing that local anesthetics can cause neurite degeneration and the collapse of neuronal growth cones, which are essential for neural development and repair.[6][7]

Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are a primary target of local anesthetic toxicity.[8][9] this compound exposure can lead to a disruption of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and a subsequent decrease in ATP production.[2][10] This mitochondrial dysfunction is a critical event that leads to two major downstream consequences:

-

Release of Cytochrome c: The compromised mitochondrial membrane releases pro-apoptotic factors like cytochrome c into the cytoplasm, which directly activates the caspase cascade.[2]

-

Generation of Reactive Oxygen Species (ROS): Impaired mitochondrial respiration leads to an overproduction of ROS, inducing a state of oxidative stress.[11][12] This oxidative stress causes further damage to cellular components, including DNA, lipids, and proteins, exacerbating the neurotoxic injury.[13][14]

Modulation of Key Signaling Pathways

The neurotoxic effects of this compound are regulated by a complex interplay of intracellular signaling pathways. In vitro models have identified several key pathways that are consistently implicated in local anesthetic-induced neurotoxicity.[2][15]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The p38 MAPK and c-Jun N-terminal kinase (JNK) pathways are stress-activated kinases that are often involved in apoptotic signaling.[3][16] Exposure to local anesthetics, including this compound, has been shown to activate these pathways, contributing to neuronal cell death.[3][17]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that protects against apoptosis.[16][18] Local anesthetics can inhibit this pathway, thereby removing its protective effects and sensitizing the neuron to apoptotic stimuli.[2][15][16] Conversely, agents that enhance Akt activation have been shown to attenuate the neurotoxicity of local anesthetics.[15]

The interplay between these pathways determines the ultimate fate of the neuron upon exposure to this compound.

Quantitative Analysis of Neurotoxicity

The neurotoxic potential of this compound has been quantified in various experimental models. The half-maximal inhibitory/lethal concentration (IC50/LD50) is a key metric for comparing the potency of different local anesthetics.

Table 1: Comparative Cytotoxicity (IC50/LD50) of this compound and Other Local Anesthetics

| Local Anesthetic | Cell/Model System | Endpoint | Exposure Time | IC50 / LD50 Value | Reference |

| This compound | Chick DRG Neurons | Growth Cone Collapse | 15 min | ~10-1.6 M (~25 mM) | [6] |

| This compound | Human Neuroblastoma (SH-SY5Y) | Cell Death | 20 min | 4.84 ± 1.28 mM | [19] |

| This compound | Human Neuroblastoma (SHEP) | Cell Death | 24 hours | LD50 comparable to prilocaine & ropivacaine | [4] |

| Lidocaine | Chick DRG Neurons | Growth Cone Collapse | 15 min | ~10-2.8 M (~1.6 mM) | [6] |

| Lidocaine | Human Neuroblastoma (SH-SY5Y) | Cell Death | 20 min | 3.35 ± 0.33 mM | [19] |

| Bupivacaine | Chick DRG Neurons | Growth Cone Collapse | 15 min | ~10-2.6 M (~2.5 mM) | [6] |

| Bupivacaine | Human Neuroblastoma (SH-SY5Y) | Cell Death | 20 min | 0.95 ± 0.08 mM | [19] |

| Ropivacaine | Chick DRG Neurons | Growth Cone Collapse | 15 min | ~10-2.5 M (~3.2 mM) | [6] |

| Ropivacaine | Human Neuroblastoma (SH-SY5Y) | Cell Death | 20 min | 13.43 ± 0.61 mM | [19] |

| Procaine | Human Neuroblastoma (SH-SY5Y) | Cell Death | 10 min | Potency ≤ this compound | [5] |

Note: Direct comparison between studies should be made with caution due to differences in cell types, endpoints, and experimental conditions.

The data consistently place this compound in the lower to intermediate range of neurotoxicity among commonly used local anesthetics. It is generally found to be less toxic than bupivacaine and, depending on the model, may be less toxic than lidocaine.[4][5][7]

Experimental Protocols for Assessing Neurotoxicity

Standardized protocols are essential for evaluating and comparing the neurotoxic effects of local anesthetics. The following methodologies are frequently cited in the literature.

In Vitro Cell Models

-

Human Neuroblastoma Cell Lines (e.g., SH-SY5Y, SHEP): These immortalized cell lines are widely used due to their human neuronal characteristics, ease of culture, and suitability for high-throughput screening.[4][5]

-

Primary Neuronal Cultures: Dorsal root ganglion (DRG) neurons isolated from chick or rodent embryos provide a model system that more closely resembles the in vivo state of peripheral neurons.[6][20] These are particularly useful for studying effects on neuronal morphology, such as neurite outgrowth and growth cone dynamics.[6]

Key Experimental Assays

-

Cell Viability and Cytotoxicity Assays:

-

MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases is proportional to the number of living cells.[5]

-

LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon plasma membrane damage (necrosis). Measuring LDH activity in the supernatant is a common indicator of cytotoxicity.[3]

-

-

Apoptosis Detection:

-

Caspase Activity Assay: This assay uses fluorescent substrates or inhibitors (like FLICA) to detect the activation of key apoptotic enzymes like caspase-3 and caspase-7.[5]

-

Annexin V/Propidium Iodide (PI) Staining: Flow cytometry using Annexin V (which binds to phosphatidylserine on early apoptotic cells) and PI (a nuclear stain that enters late apoptotic/necrotic cells) can distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations.[4]

-

-

Morphological Assessment:

Comparative Neurotoxicity and Clinical Implications

While all local anesthetics are neurotoxic in a dose-dependent manner, significant differences exist between agents.[6] this compound's toxicity profile is generally considered favorable compared to more potent, lipid-soluble agents like bupivacaine.[5][7] However, its potential for neurotoxicity remains a clinical consideration.

The reversibility of toxic effects is also a critical factor. Some studies show that the morphological changes induced by this compound may be less reversible compared to agents like bupivacaine or ropivacaine after washout, suggesting a potential for more persistent subtle damage.[6] Conversely, other studies have shown that neurotrophic factors can help support the recovery of neurons after this compound exposure.[20]

Clinically, neurotoxicity can manifest as transient neurological symptoms (TNS) or, in rare cases, more severe and persistent deficits like cauda equina syndrome.[2][21] The use of the lowest effective concentration and volume of this compound is a key strategy to mitigate these risks.

Conclusion

The long-term exposure of neural tissue to this compound can induce a cascade of cytotoxic events, culminating in neuronal apoptosis and necrosis. The primary mechanisms involve the disruption of mitochondrial function, leading to oxidative stress and the activation of intrinsic apoptotic signaling pathways, including the caspase and MAPK cascades, coupled with the inhibition of the pro-survival PI3K/Akt pathway. Quantitative studies place this compound in the low-to-intermediate tier of neurotoxicity relative to other local anesthetics. For drug development professionals and researchers, understanding these multifaceted mechanisms is crucial for designing safer anesthetic agents and developing neuroprotective strategies to be co-administered with local anesthetics, thereby improving the safety profile of regional anesthesia.

References

- 1. This compound: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Local Anesthetic Schwann Cell Toxicity is Time and Concentration-Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, this compound, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. General Anesthesia Causes Long-term Impairment of Mitochondrial Morphogenesis and Synaptic Transmission in Developing Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanistic study of mtROS-JNK-SOD2 signaling in bupivacaine-induced neuron oxidative stress | Aging [aging-us.com]

- 12. Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Oxidative DNA Damage-induced PARP-1-mediated Autophagic Flux Disruption Contributes to Bupivacaine-induced Neurotoxicity During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Bupivacaine induces apoptosis via mitochondria and p38 MAPK dependent pathways [ouci.dntb.gov.ua]

- 18. cellmolbiol.org [cellmolbiol.org]

- 19. researchgate.net [researchgate.net]

- 20. Neurotrophic factors can partially reverse morphological changes induced by this compound and bupivacaine in developing sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Distinct neurotoxic effects of select local anesthetics on facial nerve injury and recovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Protocol for Assessing Mepivacaine-Induced Neurotoxicity in SH-SY5Y Cells

Audience: Researchers, scientists, and drug development professionals.